N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-9H-xanthene-9-carboxamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties . The core structure comprises a pyrazolo-pyrimidine scaffold fused with a xanthene-carboxamide moiety.
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5O3/c31-24(22-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)22)28-29-15-26-23-19(25(29)32)14-27-30(23)16-8-2-1-3-9-16/h1-15,22H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEECTQPYPDROHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to them and preventing their normal function. In the case of CDK2 inhibitors, they typically prevent the kinase from phosphorylating its substrates, thereby disrupting the cell cycle.
Biochemical Pathways
This could potentially lead to cell cycle arrest and apoptosis.
Biological Activity
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its interaction with various biological targets.
The biological activity of this compound involves its ability to interact with specific enzymes and receptors. It is believed to inhibit certain kinases or proteins involved in cell signaling pathways. This inhibition can lead to significant downstream effects, including modulation of cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this class. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results in inducing apoptosis in various cancer cell lines. In one study, compounds exhibited effective growth inhibition with EC50 values ranging from 30 to 700 nM against human solid tumors .
Enzyme Inhibition
Research indicates that similar compounds possess enzyme inhibitory properties. For example, they have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease activities. Such enzyme inhibition is crucial for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .
Antioxidant Activity
Compounds in this category have also been studied for their antioxidant properties. Preliminary assays indicated significant anti-lipid peroxidation activity, which is essential for protecting cells from oxidative stress-related damage .
Summary of Biological Activities
Case Study 1: Apoptosis Induction
In a high-throughput screening (HTS) assay, N-(3-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine was identified as a potent inducer of apoptosis in cancer cells. The structure-activity relationship (SAR) studies led to the discovery of several derivatives with enhanced potency against various cancer cell lines .
Case Study 2: Enzyme Inhibition Profile
A series of synthesized compounds were evaluated for their enzyme inhibition profiles. The results indicated that certain derivatives exhibited significant AChE inhibition with IC50 values suggestive of their potential as therapeutic agents in treating cognitive disorders .
Case Study 3: Antioxidant Properties
Another study focused on evaluating the antioxidant properties of related compounds. The findings showed that specific derivatives had high anti-lipid peroxidation activity at concentrations as low as 100 µM, demonstrating their potential utility in preventing oxidative stress-related diseases .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[3,4-d]pyrimidine family and is characterized by a bicyclic structure that includes both pyrazole and pyrimidine rings. The presence of a phenyl group and a carboxamide moiety contributes to its chemical reactivity and interaction with biological targets.
Synthesis Methods:
The synthesis of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-9H-xanthene-9-carboxamide typically involves several key steps:
- Formation of the Pyrazolo Core : This is achieved through cyclization reactions involving hydrazines and carbonyl compounds.
- Introduction of Substituents : Subsequent modifications can introduce various substituents at different positions on the rings.
- Final Functionalization : The introduction of the xanthene moiety occurs through coupling reactions under specific conditions.
This compound has been evaluated for its biological activities, particularly in cancer research.
Anticancer Properties
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has been shown to inhibit CDKs which are crucial for cell cycle regulation. Studies have demonstrated selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on MCF7 Cells : A study reported that this compound exhibited significant growth inhibition in MCF7 cells at concentrations as low as 3.79 µM.
- Aurora-A Kinase Inhibition : Some derivatives have shown potent inhibition of Aurora-A kinase with IC50 values as low as 0.067 µM .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound is compared below with four structurally related pyrazolo[3,4-d]pyrimidine derivatives (Table 1):
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
*Calculated based on molecular formula C24H19N5O3.
Key Observations
The trimethoxy substitution in may enhance binding affinity through polar interactions . Acetohydrazide derivatives (e.g., ) show antimicrobial activity, attributed to their ability to disrupt microbial cell membranes or enzymatic processes. The hydrazide group facilitates hydrogen bonding with biological targets . The xanthene-carboxamide group in the target compound introduces a planar aromatic system, which may improve intercalation with DNA or proteins but could reduce solubility compared to smaller substituents.
Physicochemical Properties :
- The xanthene-carboxamide derivative has the highest molecular weight (~433.40 g/mol), likely increasing lipophilicity (logP >3.5 estimated), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Benzamide derivatives (e.g., ) exhibit moderate molecular weights (~349–421 g/mol) and balanced logP values, making them more suitable for oral bioavailability.
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
